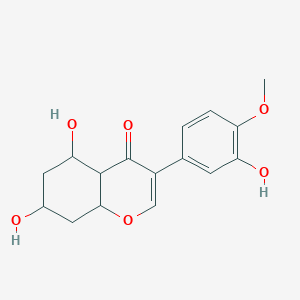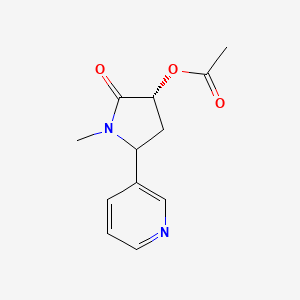
(3'R,5'S)-3'-Hydroxycotinine Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’R,5’S)-3’-Hydroxycotinine Acetate is a chiral compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,5’S)-3’-Hydroxycotinine Acetate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. For example, the asymmetric synthesis of similar compounds has been achieved using carbonyl reductases and cofactor co-immobilization strategies . The reaction conditions often include mild temperatures and specific pH levels to optimize the yield and enantioselectivity.
Industrial Production Methods
Industrial production of (3’R,5’S)-3’-Hydroxycotinine Acetate may involve large-scale biocatalytic processes. These processes utilize whole-cell biotransformations or immobilized enzymes to convert starting materials into the desired chiral product. The use of biocatalysts offers advantages such as high specificity, mild reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(3’R,5’S)-3’-Hydroxycotinine Acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from the reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
(3’R,5’S)-3’-Hydroxycotinine Acetate has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: (3’R,5’S)-3’-Hydroxycotinine Acetate is investigated for its potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: This compound shares a similar piperidine structure and is used in organic synthesis and pharmaceutical research.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a chiral intermediate used in the synthesis of lipid-lowering drugs.
Uniqueness
(3’R,5’S)-3’-Hydroxycotinine Acetate is unique due to its specific stereochemistry and reactivity. Its high enantioselectivity and ability to undergo various chemical reactions make it valuable for diverse applications in research and industry. Additionally, its potential therapeutic applications and role in studying enzyme mechanisms further highlight its significance .
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
[(3R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10?,11-/m1/s1 |
Clé InChI |
ZCLBVMFGRVMSHK-RRKGBCIJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC(N(C1=O)C)C2=CN=CC=C2 |
SMILES canonique |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


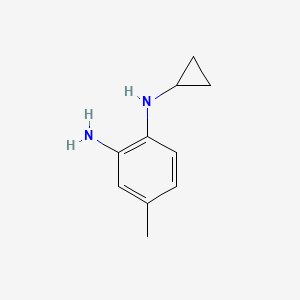
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
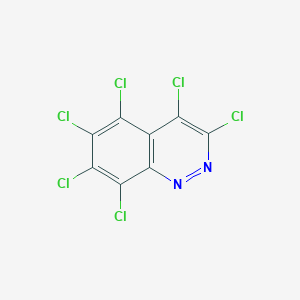
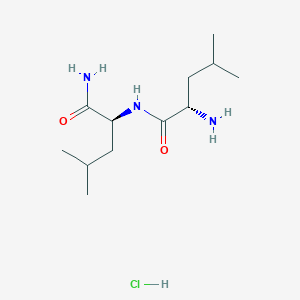

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
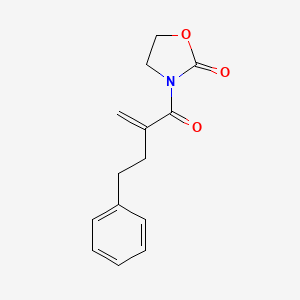

![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
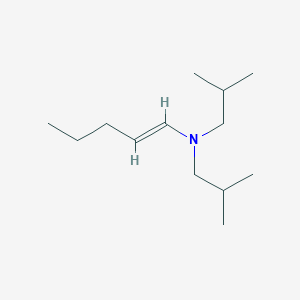
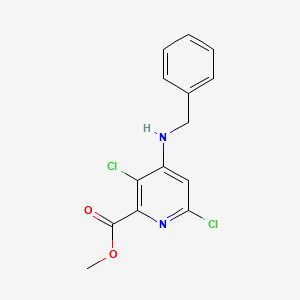
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
